molecular formula C38H41ClN4OS B12403297 Rage/sert-IN-1

Rage/sert-IN-1

Cat. No.: B12403297
M. Wt: 637.3 g/mol
InChI Key: SYSZRZAQHLUSDF-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Rage/sert-IN-1 involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and final coupling reactions. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Rage/sert-IN-1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Rage/sert-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of RAGE and SERT.

    Biology: Investigated for its neuroprotective effects and its role in alleviating depressive behavior.

    Medicine: Explored for its potential therapeutic effects in treating Alzheimer’s disease and depression.

    Industry: Utilized in the development of new drugs targeting RAGE and SERT

Mechanism of Action

Rage/sert-IN-1 exerts its effects by inhibiting the activity of RAGE and SERT. The inhibition of RAGE prevents the binding of advanced glycation end products, thereby reducing inflammation and neuronal damage. The inhibition of SERT increases the availability of serotonin in the synaptic cleft, which helps alleviate depressive symptoms .

Comparison with Similar Compounds

Rage/sert-IN-1 is unique in its dual inhibition of RAGE and SERT. Similar compounds include:

These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its dual inhibition properties.

Properties

Molecular Formula

C38H41ClN4OS

Molecular Weight

637.3 g/mol

IUPAC Name

3-[4-[4-[5-butyl-4-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-yl]piperidin-1-yl]butyl]-1-methylindole-5-carbonitrile

InChI

InChI=1S/C38H41ClN4OS/c1-3-4-8-36-37(28-10-14-32(15-11-28)44-33-16-12-31(39)13-17-33)41-38(45-36)29-19-22-43(23-20-29)21-6-5-7-30-26-42(2)35-18-9-27(25-40)24-34(30)35/h9-18,24,26,29H,3-8,19-23H2,1-2H3

InChI Key

SYSZRZAQHLUSDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(S1)C2CCN(CC2)CCCCC3=CN(C4=C3C=C(C=C4)C#N)C)C5=CC=C(C=C5)OC6=CC=C(C=C6)Cl

Origin of Product

United States

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